Hydroxyalkyl Chain Length Differentiates This Compound from the 2-Hydroxyethyl Homologue in Physicochemical Descriptors
The target compound (3-hydroxypropyl) exhibits a calculated LogP of 2.77 and a polar surface area (PSA) of 64.85 Ų, compared with a LogP of approximately 2.2 and a PSA of 64.85 Ų for the 2-hydroxyethyl analogue (predicted values) [1]. Although the PSA is identical, the increased LogP of the 3-hydroxypropyl derivative indicates higher lipophilicity, which can affect membrane permeability, ADME parameters, and non-specific protein binding in enzymatic assays.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.77 |
| Comparator Or Baseline | 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea; LogP ≈ 2.2 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.57 (target more lipophilic) |
| Conditions | In silico prediction (fragment-based method) |
Why This Matters
Higher lipophilicity can alter the compound's distribution between aqueous assay buffer and biological membranes, which is critical for researchers designing enzyme inhibition or cell-based assays where consistent free concentration is required.
- [1] Chemsrc / YYBY Chemical Platform. 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea – Compound Information, calculated LogP and PSA. (Accessed 2026). View Source
